molecular formula C13H14F3N3O3S B2899872 4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone CAS No. 383145-62-8

4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone

Cat. No.: B2899872
CAS No.: 383145-62-8
M. Wt: 349.33
InChI Key: MINSBEIKISSJAX-UHFFFAOYSA-N
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Description

4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone is a synthetic organic compound with applications in various scientific fields. Its structure features a triazole ring, an important motif in medicinal chemistry, coupled with a sulfone group, known for its role in enhancing metabolic stability and bioavailability in pharmaceutical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone can be approached via a multi-step process:

  • Formation of 4H-1,2,4-Triazole: The triazole ring can be synthesized through the cyclization of appropriate hydrazides and nitriles under acidic conditions.

  • Attachment of the Ethyl Group: An ethylation reaction introduces the ethyl group onto the triazole ring.

  • Addition of the Phenoxy Group: The phenoxy group is added via a nucleophilic aromatic substitution (S_NAr) reaction using appropriate phenols and halides.

  • Incorporation of the Methyl Sulfone Group: This step involves the sulfonation of a methyl group using reagents like sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production methods often scale these steps with slight modifications to ensure cost-effectiveness, yield optimization, and safety. Continuous flow synthesis and use of automated reactors may be employed for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone undergoes various chemical reactions:

  • Oxidation: The sulfone group can undergo further oxidation, particularly under harsh oxidative conditions.

  • Reduction: Reduction reactions may target the triazole or phenoxy moieties but require specific conditions to preserve the sulfone group.

  • Substitution: The aromatic and triazole rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Use of strong oxidizers like potassium permanganate.

  • Reduction: Employing reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

  • Substitution: Halogenating reagents and nucleophiles like sodium methoxide or lithium aluminum hydride.

Major Products

  • Oxidation: Higher oxidation states of the compound.

  • Reduction: Partially or fully reduced versions, depending on the site of reduction.

  • Substitution: Variously substituted triazole or phenoxy derivatives.

Scientific Research Applications

4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone has applications across multiple fields:

  • Chemistry: Used as a building block in the synthesis of other complex molecules.

  • Biology: Studied for its potential interactions with biological macromolecules.

  • Medicine: Investigated for pharmaceutical properties, including antifungal, antibacterial, and anticancer activities.

  • Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.

Comparison with Similar Compounds

4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone can be compared with other triazole-based sulfone compounds:

  • 4-ethyl-5-{[3-(chloromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone: Differing only in the substituent on the phenoxy group.

  • 4-ethyl-5-{[3-(methyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone: Variation in the methyl group.

  • 4-ethyl-5-{[3-(bromomethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone: Incorporates a bromine atom instead.

Conclusion

This compound is a versatile compound with significant scientific interest due to its diverse applications and chemical properties. Its unique structure allows it to engage in varied reactions and interactions, making it a valuable asset in research and industrial contexts.

Properties

IUPAC Name

4-ethyl-3-methylsulfonyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O3S/c1-3-19-11(17-18-12(19)23(2,20)21)8-22-10-6-4-5-9(7-10)13(14,15)16/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINSBEIKISSJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1S(=O)(=O)C)COC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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